1-bromo-4-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]benzene
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Overview
Description
1-Bromo-4-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]benzene is an organic compound that features a bromine atom and a trifluorobut-3-en-1-yl group attached to a benzene ring
Preparation Methods
The synthesis of 1-bromo-4-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromo-1,1,2-trifluoro-1-butene and 4-mercaptobenzene.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise temperature control, solvent selection, and purification steps.
Chemical Reactions Analysis
1-Bromo-4-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include lithium diisopropylamide (LIDA) for deprotonation and subsequent reactions. Conditions such as low temperatures (-100°C to -75°C) are often employed to control the reaction pathways.
Major Products: The major products formed from these reactions include various substituted benzene derivatives and fluorinated compounds.
Scientific Research Applications
1-Bromo-4-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]benzene has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Medicine: Research into its potential medicinal properties is ongoing, with studies focusing on its effects on various biological targets.
Industry: In the industrial sector, this compound is used in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 1-bromo-4-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]benzene exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and receptors, influencing their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
When compared to similar compounds, 1-bromo-4-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]benzene stands out due to its unique trifluorobut-3-en-1-yl group:
Similar Compounds: Compounds such as 1-bromo-4-(trifluoromethoxy)benzene and (1-bromotrifluoroethyl)benzene share structural similarities but differ in their specific functional groups.
Uniqueness: The presence of the trifluorobut-3-en-1-yl group imparts distinct chemical properties, making it a valuable compound for specialized applications.
Properties
CAS No. |
958452-01-2 |
---|---|
Molecular Formula |
C10H8BrF3S |
Molecular Weight |
297.14 g/mol |
IUPAC Name |
1-bromo-4-(3,4,4-trifluorobut-3-enylsulfanyl)benzene |
InChI |
InChI=1S/C10H8BrF3S/c11-7-1-3-8(4-2-7)15-6-5-9(12)10(13)14/h1-4H,5-6H2 |
InChI Key |
PRGBQFCESSOMPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SCCC(=C(F)F)F)Br |
Purity |
95 |
Origin of Product |
United States |
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